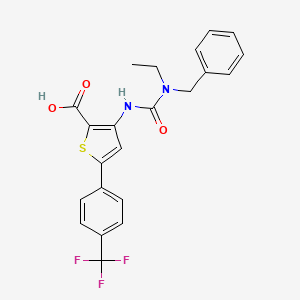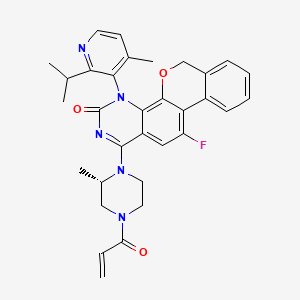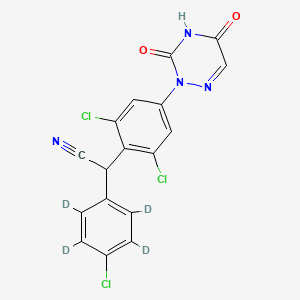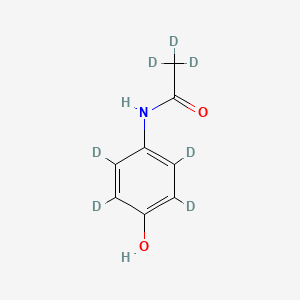
n-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is a deuterium-labeled form of acetaminophen, commonly known as paracetamol. This compound is used as an analgesic and antipyretic drug, meaning it is employed to relieve pain and reduce fever. The deuterium labeling makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 involves the incorporation of deuterium atoms into the acetaminophen molecule. The process typically starts with the deuteration of phenol to produce 4-hydroxyphenyl-2,3,5,6-d4. This intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetamides.
科学研究应用
N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in tracing metabolic pathways and understanding drug metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for accurate quantification of acetaminophen.
Biomedical Research: Used to investigate the mechanisms of action of acetaminophen and its metabolites.
作用机制
The mechanism of action of N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is similar to that of acetaminophen. It primarily acts by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever, and their inhibition leads to analgesic and antipyretic effects. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in metabolic studies.
相似化合物的比较
Similar Compounds
Acetaminophen (Paracetamol): The non-deuterated form of the compound.
N-(4-Hydroxyphenyl)acetamide: Another analog with similar analgesic and antipyretic properties.
Uniqueness
N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is unique due to its deuterium labeling, which provides several advantages in scientific research. The presence of deuterium atoms makes it more stable and less prone to metabolic degradation, allowing for more accurate and detailed studies. This compound is particularly valuable in pharmacokinetic and metabolic research, where precise tracking of drug molecules is essential.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
158.21 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
InChI 键 |
RZVAJINKPMORJF-AAYPNNLASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])[2H])O)[2H] |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

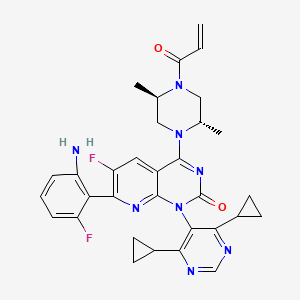

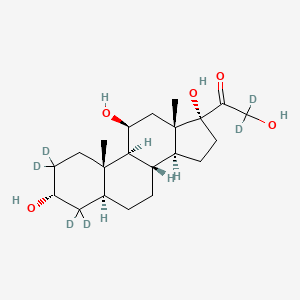
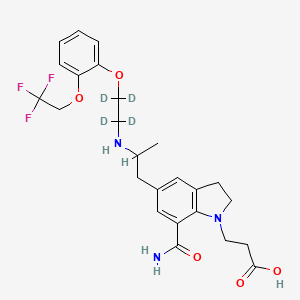
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
